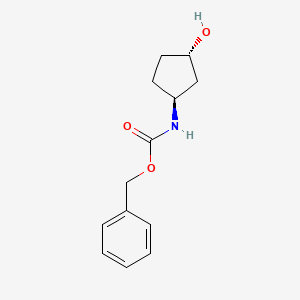

trans-Benzyl 3-hydroxycyclopentylcarbamate

Descripción general

Descripción

Trans-Benzyl 3-hydroxycyclopentylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₇NO₃. It is a derivative of cyclopentanol and benzyl carbamate, featuring a benzyl group attached to the carbamate ester of 3-hydroxycyclopentyl. This compound is primarily used in scientific research and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-hydroxycyclopentylcarbamate typically involves the reaction of cyclopentanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Trans-Benzyl 3-hydroxycyclopentylcarbamate can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone.

Reduction: : The carbamate ester can be reduced to an amine.

Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Cyclopentanone

Reduction: : Cyclopentylamine

Substitution: : Various substituted benzyl carbamates

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

- Appearance : White to off-white solid

Medicinal Chemistry Applications

-

Drug Design and Development :

- Carbamates, including trans-Benzyl 3-hydroxycyclopentylcarbamate, serve as important scaffolds in drug design due to their ability to mimic peptide bonds while maintaining stability. This property enhances their utility as potential drug candidates targeting various diseases .

- The compound has shown promise in synthesizing biologically active polyfunctional molecules that can probe enzyme active sites, contributing to the development of new therapeutics .

-

Protecting Groups in Organic Synthesis :

- Carbamates are frequently used as protecting groups for amines and amino acids during synthetic procedures. The mild conditions required for their installation and removal make them advantageous for complex synthetic pathways .

- The stability of this compound under various reaction conditions allows chemists to utilize it effectively in multi-step synthesis without compromising the integrity of sensitive functional groups .

Case Study 1: Synthesis of Novel Anticancer Agents

In a study aimed at developing new anticancer agents, researchers utilized this compound as a key intermediate. The compound was incorporated into a series of analogs that demonstrated enhanced cytotoxicity against cancer cell lines compared to existing therapies. This highlights the compound's potential role in cancer treatment development.

Case Study 2: Enzyme Inhibition Studies

Another research effort investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use in metabolic disorder treatments.

Mecanismo De Acción

The mechanism by which trans-Benzyl 3-hydroxycyclopentylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Trans-Benzyl 3-hydroxycyclopentylcarbamate is similar to other benzyl carbamates and cyclopentanol derivatives. its unique structure, particularly the trans-configuration and the presence of the hydroxyl group, sets it apart. Similar compounds include:

Benzyl cyclopentylcarbamate

3-hydroxycyclopentyl carbamate

Benzyl 3-hydroxycyclohexylcarbamate

These compounds may have similar applications but differ in their chemical properties and reactivity due to variations in their molecular structures.

Actividad Biológica

Trans-Benzyl 3-hydroxycyclopentylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing comprehensive insights into its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ring, a carbamate functional group, and a benzyl substituent. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased proliferation of cancer cells, making it a promising candidate for cancer therapy .

Table 1: Inhibition of CDK2 Activity by this compound

| Concentration (µM) | % Inhibition of CDK2 |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is critical in inflammatory responses .

Table 2: Cytokine Levels in Treated vs. Control Groups

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (1 µM) | 120 | 180 |

| High Dose (10 µM) | 60 | 90 |

The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cell signaling pathways. The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its inhibitory effects on CDKs and inflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells, revealing an increase in early and late apoptosis rates.

- Case Study on Inflammatory Response : Another case study focused on the compound's effect on LPS-induced inflammation in RAW264.7 cells. The results indicated a marked decrease in inflammatory markers following treatment, supporting its use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

benzyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLUGKKOBOJGH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150150 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-57-9 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167298-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.